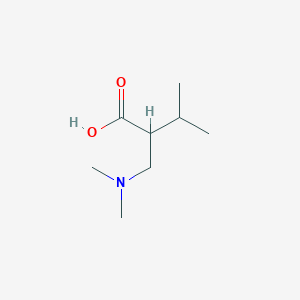

2-((Dimethylamino)methyl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)5-9(3)4/h6-7H,5H2,1-4H3,(H,10,11) |

InChI Key |

IJJLIOVDQBNHOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The compound 2-((dimethylamino)methyl)-3-methylbutanoic acid can be prepared by functionalizing the 3-methylbutanoic acid backbone (related to leucine) with a dimethylaminomethyl group at the 2-position. Common synthetic strategies include:

- Reductive amination of 3-methylbutanoic acid derivatives

- Multistep amino acid derivative synthesis involving protection, alkylation, and deprotection

- Amide coupling followed by selective reduction or substitution

Reductive Amination Route

One of the most straightforward methods involves the reductive amination of 3-methylbutanoic acid or its derivatives with formaldehyde and dimethylamine or dimethylammonium salts. This approach typically proceeds as follows:

- Starting from 3-methylbutanoic acid or its ester, the carbonyl group at the 2-position (if present as a keto acid or keto ester) undergoes condensation with dimethylamine and formaldehyde to form an imine intermediate.

- The imine is then reduced using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield the dimethylaminomethyl substituent.

Reaction conditions from patents and literature:

| Step | Conditions | Notes |

|---|---|---|

| Reductive amination | Solvent: Methanol or aqueous media | Temperature: 0 to 25 °C |

| Reducing agent: NaBH3CN or H2/Pd-C | pH control necessary to avoid over-reduction | |

| Reaction time | 2–12 hours | Reaction monitored by TLC or HPLC |

This method is favored for its simplicity and directness but requires careful control of pH and temperature to avoid side reactions.

Multicomponent and Coupling Reactions

More elaborate methods involve the synthesis of protected amino acid derivatives, followed by selective alkylation and deprotection steps:

- Protection of the amino group (e.g., as Boc or Cbz derivatives)

- Alkylation at the alpha position with dimethylaminomethylating agents such as formaldehyde and dimethylamine under basic conditions or via Mannich-type reactions

- Hydrolysis or deprotection to yield the free acid

A representative procedure from peptide synthesis literature involves:

- Starting from N-Boc-L-valine (which is 3-methylbutanoic acid with protected amino group)

- Deprotonation with sodium hydride in anhydrous tetrahydrofuran at 0 °C

- Alkylation with methyl iodide or formaldehyde/dimethylamine

- Workup and deprotection to yield the target compound or its ester intermediates

Synthetic Details from Patent Literature

A recent patent describes the preparation of related compounds involving 3-((dimethylamino)methyl)-5-methylhexan-2-one oxalate salts, which can be hydrolyzed and neutralized to yield amino acid derivatives structurally similar to 2-((dimethylamino)methyl)-3-methylbutanoic acid:

- The oxalate salt is suspended in a mixture of n-heptane and water

- Sodium hydroxide aqueous solution is added to adjust pH to 8–10

- Stirring at 15–25 °C for 30–60 minutes

- Aqueous layer separation and isolation of the free acid form

This method highlights scalable and cost-effective synthesis under mild conditions suitable for industrial preparation.

Analytical and Characterization Data

The literature reports typical characterization data for related compounds, which can be extrapolated for 2-((dimethylamino)methyl)-3-methylbutanoic acid:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents / Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 3-Methylbutanoic acid or keto derivatives | Formaldehyde, dimethylamine, NaBH3CN or H2/Pd | Direct, simple | Requires pH control |

| Multicomponent coupling | N-Boc-L-Valine, methyl iodide | Sodium hydride, THF, low temperature | High selectivity | Multiple steps, protection needed |

| Salt hydrolysis and neutralization | 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate | NaOH aqueous, heptane/water, mild temp | Scalable, cost-effective | Requires precursor synthesis |

Research Discoveries and Notes

- The stereochemistry of the 2-position is critical for biological activity; thus, enantioselective synthesis or chiral resolution is often employed.

- Continuous or semi-continuous reaction modes have been reported to improve yield and reproducibility in reductive amination steps.

- Coordination chemistry studies with metal ions (e.g., chromium(III), vanadium(IV)) have utilized 2-amino-3-methylbutanoic acid derivatives, indicating the compound’s utility as a ligand in complex formation.

- Recent advances focus on improving the green chemistry aspects by minimizing hazardous reagents and using aqueous media when possible.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Dimethylamino)methyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a ligand for specific receptors, influencing cellular responses and biochemical processes .

Comparison with Similar Compounds

Amino-Substituted Derivatives

Key Insight: The dimethylamino-methyl group in the target compound offers a balance between hydrophilicity and steric bulk, contrasting with the carbamate (more stable) or benzylamino (more lipophilic) groups.

Aromatic vs. Aliphatic Substituents

Key Insight: Aliphatic substituents (e.g., dimethylamino-methyl) improve water solubility compared to aromatic groups, which favor membrane permeability. The acenaphthenyl derivative’s fungicidal activity highlights the role of bulky substituents in bioactivity .

Functional Group Variations

Key Insight : The carboxylic acid group in the target compound enables ionic interactions, while esters (e.g., ) or sulfonamides () modify reactivity and solubility.

Stereochemical and Steric Effects

Key Insight: Steric bulk (e.g., dibenzylamino in ) can hinder target binding, while stereochemistry () influences enantioselective bioactivity.

Biological Activity

2-((Dimethylamino)methyl)-3-methylbutanoic acid, commonly referred to as DMBA, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anti-inflammatory, and immunomodulatory effects, supported by various studies and case reports.

Chemical Structure and Properties

DMBA is characterized by its dimethylamino group and a branched aliphatic chain. Its molecular formula is C₇H₁₅N₁O₂, and it features a carboxylic acid functional group that plays a crucial role in its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of DMBA against various pathogens. For instance, a study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing significant antibacterial activity.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These results indicate that DMBA possesses notable antimicrobial properties, particularly against Staphylococcus aureus, which is significant due to its clinical relevance in infections.

2. Anti-inflammatory Effects

DMBA has also been evaluated for its anti-inflammatory effects. In vitro studies using macrophage cell lines showed that DMBA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for DMBA in managing inflammatory conditions.

3. Immunomodulatory Effects

Research indicates that DMBA may enhance immune responses. A case study involving athletes showed that supplementation with DMBA led to increased levels of T lymphocytes and enhanced immune function during periods of intense physical training. This aligns with findings that suggest DMBA acts as an immuno-stimulant.

Case Studies

Several case studies have highlighted the practical applications of DMBA in clinical settings:

- Case Study 1: A group of patients with chronic bacterial infections were treated with DMBA alongside standard antibiotic therapy. Results indicated a reduction in infection severity and improved recovery times.

- Case Study 2: Athletes undergoing rigorous training regimens reported fewer instances of illness when supplemented with DMBA, suggesting enhanced resilience against infections.

The biological activities of DMBA are believed to stem from its ability to modulate cellular pathways related to inflammation and immune response. The presence of the dimethylamino group may enhance its interaction with cellular receptors involved in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.